N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-bromothiophene-2-carboxamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are found in a wide variety of synthetic and natural products . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives can be complex, involving multiple steps and various reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For example, the FTIR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Antitumor Activity
A study synthesized new derivatives of 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, including N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-bromothiophene-2-carboxamide, and investigated their antitumor activity. The compounds demonstrated significant antitumor effects, showing high ability to inhibit the in vitro growth of human tumor cells, making them promising candidates for innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Diuretic Activity
Another study focused on the synthesis and in vivo diuretic activity of similar compounds. Among the series tested, one of the derivatives was found to be a promising candidate for diuretic applications, indicating potential use in treating conditions that benefit from diuretic activity (Yar & Ansari, 2009).
Photo-Physical Characteristics
Research on the synthesis and photo-physical properties of ESIPT-inspired fluorescent derivatives, including benzothiazole compounds, has been conducted. These compounds demonstrated single absorption and dual emission characteristics, making them interesting for applications in fluorescent materials or optical sensors (Padalkar et al., 2011).
Antimicrobial Activity
A series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and showed potent antimicrobial activity against various bacterial and fungal species. This suggests potential use in developing new antimicrobial agents (Incerti et al., 2017).
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole structure have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives, which share a similar structure, have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit bacterial growth by interacting with bacterial cell wall synthesis .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
A study on similar benzothiazole derivatives suggested that these compounds have a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various cellular effects, such as inhibiting bacterial growth .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS3/c21-16-10-9-15(25-16)18(24)23-20-17(11-5-1-3-7-13(11)26-20)19-22-12-6-2-4-8-14(12)27-19/h2,4,6,8-10H,1,3,5,7H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQQETJRSXGCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)Br)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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